molecular formula C15H23NO2 B267166 3-butoxy-N-(sec-butyl)benzamide

3-butoxy-N-(sec-butyl)benzamide

Cat. No. B267166
M. Wt: 249.35 g/mol
InChI Key: WTOPINWXNFCLTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-butoxy-N-(sec-butyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound, also known as BBSB, belongs to the class of benzamides and is used as a research tool to study various physiological and biochemical processes.

Mechanism of Action

The mechanism of action of 3-butoxy-N-(sec-butyl)benzamide involves its selective binding to the D1 dopamine receptor. 3-butoxy-N-(sec-butyl)benzamide is a competitive antagonist of the D1 receptor and blocks the binding of dopamine to the receptor. This results in a decrease in the activity of the D1 receptor and a reduction in the downstream signaling pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-butoxy-N-(sec-butyl)benzamide are primarily mediated through the D1 dopamine receptor. 3-butoxy-N-(sec-butyl)benzamide has been shown to decrease the release of dopamine in the striatum and reduce the rewarding effects of drugs of abuse. It has also been shown to improve cognitive function in animal models of schizophrenia and Parkinson's disease.

Advantages and Limitations for Lab Experiments

The advantages of using 3-butoxy-N-(sec-butyl)benzamide in lab experiments include its high selectivity for the D1 dopamine receptor, its ability to cross the blood-brain barrier, and its well-established role as a research tool. However, the limitations of using 3-butoxy-N-(sec-butyl)benzamide include its potential off-target effects, its limited solubility in aqueous solutions, and its relatively high cost.

Future Directions

For research on 3-butoxy-N-(sec-butyl)benzamide include the development of more selective and potent D1 dopamine receptor antagonists, the investigation of the role of the D1 receptor in various neurological disorders, and the exploration of the potential therapeutic applications of 3-butoxy-N-(sec-butyl)benzamide in the treatment of addiction, schizophrenia, and Parkinson's disease.
Conclusion
3-butoxy-N-(sec-butyl)benzamide is a chemical compound that has significant potential as a research tool for studying the role of dopamine receptors in the brain. Its selective antagonism of the D1 dopamine receptor has been extensively used to investigate the effects of dopamine on behavior, cognition, and addiction. While there are limitations to using 3-butoxy-N-(sec-butyl)benzamide in lab experiments, the future directions for research on this compound are promising and may lead to the development of new therapeutic interventions for various neurological disorders.

Synthesis Methods

The synthesis of 3-butoxy-N-(sec-butyl)benzamide involves the reaction of 3-butoxybenzoic acid with sec-butylamine. The reaction is carried out in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The product is then purified using column chromatography to obtain pure 3-butoxy-N-(sec-butyl)benzamide.

Scientific Research Applications

3-butoxy-N-(sec-butyl)benzamide has been extensively used in scientific research to study various physiological and biochemical processes. It is primarily used as a research tool to investigate the role of dopamine receptors in the brain. 3-butoxy-N-(sec-butyl)benzamide is a selective antagonist of the D1 dopamine receptor and has been used to study the effects of dopamine on behavior, cognition, and addiction.

properties

Product Name

3-butoxy-N-(sec-butyl)benzamide

Molecular Formula

C15H23NO2

Molecular Weight

249.35 g/mol

IUPAC Name

N-butan-2-yl-3-butoxybenzamide

InChI

InChI=1S/C15H23NO2/c1-4-6-10-18-14-9-7-8-13(11-14)15(17)16-12(3)5-2/h7-9,11-12H,4-6,10H2,1-3H3,(H,16,17)

InChI Key

WTOPINWXNFCLTP-UHFFFAOYSA-N

SMILES

CCCCOC1=CC=CC(=C1)C(=O)NC(C)CC

Canonical SMILES

CCCCOC1=CC=CC(=C1)C(=O)NC(C)CC

Origin of Product

United States

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